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molecular formula C8H8F2IN B8424224 Pyridine, 2-(1,1-difluoro-2-iodoethyl)-5-methyl- CAS No. 780769-40-6

Pyridine, 2-(1,1-difluoro-2-iodoethyl)-5-methyl-

Cat. No. B8424224
M. Wt: 283.06 g/mol
InChI Key: WDNHSMRLGNDYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07550474B2

Procedure details

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol (8.5 g, 0.05 mol), as prepared in the previous step, was dissolved into toluene:CH3CN (98 mL, 2:1) and cooled to 0° C. To this solution was added PPh3 (19.3 g, 0.074 mol, 1.5×), imidazole (6.7 g, 0.098 mol, 2×) and I2 (18.7 g, 0.074 mol, 1.5×). The reaction was heated to 90° C., then was cooled to RT and concentrated in vacuo to afford a thick amber oil. Purification via flash chromatography (CH2Cl2) afforded the product as a clear oil (4.6 g, 0.016 mol, 33% yield). 1H NMR (300 Hz, CDCl3) δ 8.48 (s, 1H), 7.61 (m, 1H), 3.92 (t, J=14.7 Hz), 2.41 (s, 3H); LC/MS (m/z) [M+1]+ 284.1 (calculated for C8H9F2IN, 284.07).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
18.7 g
Type
reactant
Reaction Step Two
Name
Quantity
98 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
33%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][N:6]=1)[CH2:3]O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N1C=CN=C1.[I:37]I>CC#N.C1(C)C=CC=CC=1>[F:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][N:6]=1)([F:12])[CH2:3][I:37]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
FC(CO)(C1=NC=C(C=C1)C)F
Step Two
Name
Quantity
19.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
6.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
18.7 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
98 mL
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a thick amber oil
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
FC(CI)(F)C1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.016 mol
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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